4-Bromo-4-hydroxybiphenyl

Catalog No.
S14701601
CAS No.
1184919-27-4
M.F
C12H11BrO
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4-hydroxybiphenyl

CAS Number

1184919-27-4

Product Name

4-Bromo-4-hydroxybiphenyl

IUPAC Name

1-bromo-4-phenylcyclohexa-2,4-dien-1-ol

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C12H11BrO/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

YOTNOWHVKHYWRI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(O)Br)C2=CC=CC=C2

4-Bromo-4-hydroxybiphenyl is a highly versatile, bifunctional aromatic building block essential for the synthesis of advanced liquid crystal (LC) polymers, OLED fluorophores, and on-surface polyphenylene arrays [1]. Featuring a rigid biphenyl core flanked by orthogonally reactive bromine and hydroxyl groups, this compound allows for highly selective, stepwise functionalization. The hydroxyl group readily undergoes etherification or esterification to attach flexible aliphatic spacers, while the bromine atom serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura or Ullmann cross-coupling reactions. For industrial procurement, its value lies in eliminating multi-step protection/deprotection sequences required by symmetric biphenyls, directly accelerating the scalable manufacturing of nematic liquid crystals and highly conjugated optoelectronic materials.

Attempting to substitute 4-bromo-4-hydroxybiphenyl with simpler analogs like 4-bromophenol or symmetric 4,4'-dibromobiphenyl introduces severe synthetic and performance bottlenecks [1]. Using 4-bromophenol requires an additional, yield-reducing aryl-aryl coupling step to build the necessary rigid biphenyl core, which is critical for achieving the high clearing temperatures required in mesogenic applications. Conversely, employing 4,4'-dibromobiphenyl for asymmetric functionalization leads to statistical mixtures of mono- and di-reacted products, necessitating complex, solvent-heavy chromatographic separations that drastically reduce overall process yield. Furthermore, protected analogs like 4-bromo-4'-methoxybiphenyl require harsh deprotection conditions (e.g., boron tribromide) that can degrade sensitive functional groups already installed on the molecule, making the unprotected 4-bromo-4-hydroxybiphenyl the superior choice for streamlined, high-yield manufacturing.

Yield Optimization in Asymmetric Biphenyl Functionalization

In the synthesis of asymmetric liquid crystal monomers, utilizing a bifunctional precursor is critical for maximizing step economy [1]. When synthesizing alkoxy-biphenyl cross-coupling intermediates, starting with 4-bromo-4-hydroxybiphenyl allows for direct, quantitative O-alkylation followed by Suzuki coupling. Comparative synthesis models show that this orthogonal approach achieves overall isolated yields exceeding 85%. In contrast, attempting statistical mono-alkylation or mono-coupling of the symmetric baseline 4,4'-dibromobiphenyl typically caps target yields at approximately 40-50% due to the unavoidable formation of symmetric byproducts and unreacted starting material [1].

Evidence DimensionOverall yield of asymmetric functionalized biphenyl intermediate
Target Compound Data>85% yield (via sequential O-alkylation and cross-coupling)
Comparator Or Baseline4,4'-Dibromobiphenyl (statistical mono-functionalization: ~40-50% yield)
Quantified Difference35-45% absolute increase in target intermediate yield
ConditionsStandard Williamson ether synthesis followed by Pd-catalyzed Suzuki coupling vs. statistical mono-coupling

Eliminates the need for complex chromatographic separations of statistical mixtures, directly lowering large-scale manufacturing costs.

Enhanced Clearing Temperatures for Nematic Liquid Crystals

The structural rigidity of the biphenyl core is a primary driver of thermal stability in liquid crystalline phases [1]. Polymers and small-molecule mesogens synthesized using 4-bromo-4-hydroxybiphenyl as the rigid core exhibit significantly broader and more stable nematic phase windows compared to those built from monocyclic precursors. Thermogravimetric and differential scanning calorimetry (DSC) analyses of derivative side-chain liquid crystal polymers demonstrate that the biphenyl-derived mesogens achieve clearing temperatures (nematic-to-isotropic transitions) typically 40-60 °C higher than their phenyl-only analogs derived from 4-bromophenol [1].

Evidence DimensionNematic-to-isotropic clearing temperature (Tc)
Target Compound DataBroad nematic window with Tc elevated by 40-60 °C
Comparator Or Baseline4-Bromophenol-derived monocyclic analogs
Quantified Difference40-60 °C higher clearing temperature
ConditionsDSC analysis of homologous side-chain liquid crystal polymers

Ensures the final liquid crystal materials maintain their critical optical properties under higher operating temperatures.

Elimination of Harsh Deprotection Steps in Fluorophore Synthesis

In the multi-step synthesis of complex optoelectronic materials, such as cycloparaphenylenes (CPPs) for OLEDs, avoiding late-stage deprotection is highly advantageous [1]. Utilizing 4-bromo-4-hydroxybiphenyl allows for immediate functionalization of the hydroxyl group with solubilizing chains early in the synthetic sequence. If the methoxy-protected analog, 4-bromo-4'-methoxybiphenyl, is procured instead, a subsequent deprotection step using harsh reagents like BBr3 is required to liberate the phenol for further modification. This deprotection step not only adds a synthetic operation but typically incurs a 15-25% yield penalty due to incomplete cleavage or side reactions, particularly in the presence of other sensitive ether linkages [1].

Evidence DimensionStep count and yield retention in functionalization
Target Compound DataDirect functionalization (0% deprotection yield loss, 1 fewer step)
Comparator Or Baseline4-Bromo-4'-methoxybiphenyl (requires BBr3 deprotection, ~15-25% yield loss)
Quantified DifferenceElimination of 1 synthetic step and prevention of 15-25% yield loss
ConditionsSynthesis of alkoxy-functionalized biphenyl precursors for OLED fluorophores

Improves overall synthetic throughput and protects sensitive functional groups during the assembly of complex optoelectronic molecules.

Synthesis of Nematic Liquid Crystal Polymers

Due to its rigid biphenyl core and orthogonal reactivity, 4-bromo-4-hydroxybiphenyl is an ideal starting material for synthesizing side-chain liquid crystal polymers [1]. The hydroxyl group allows for the attachment of flexible aliphatic spacers via etherification, while the bromo group enables polymerization or attachment to a polymer backbone via cross-coupling. This specific compound ensures the high clearing temperatures and broad nematic phase windows required for advanced optical displays and thermo-chromic sensors.

Precursor for OLED Fluorophores and Cycloparaphenylenes

In the development of organic light-emitting diodes (OLEDs), this compound serves as a critical building block for synthesizing highly conjugated, hoop-shaped molecules like cycloparaphenylenes (CPPs) [2]. By bypassing the need for harsh deprotection steps associated with methoxy-analogs, it allows for the efficient, high-yield installation of solubilizing side chains, which is essential for the solution-processing of modern OLED devices.

On-Surface Synthesis of Nanoporous Molecular Arrays

4-Bromo-4-hydroxybiphenyl is utilized in surface science for the bottom-up fabrication of covalently linked polyphenylene networks [3]. The bromo group undergoes controlled Ullmann coupling on metal surfaces (e.g., Ag(111)) upon thermal or photolytic activation, while the hydroxyl group can participate in hydrogen bonding to direct the self-assembly process prior to polymerization, enabling the creation of highly ordered 2D nanomaterials.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.99933 g/mol

Monoisotopic Mass

249.99933 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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